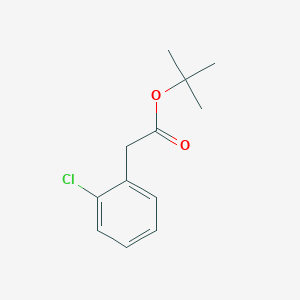

Tert-butyl 2-(2-chlorophenyl)acetate

Description

Tert-butyl 2-(2-chlorophenyl)acetate (C₁₂H₁₅ClO₂, MW: 226.70 g·mol⁻¹) is an ester derivative featuring a tert-butyl group and a 2-chlorophenyl substituent. It is commonly synthesized via transesterification or alkylation reactions. For example, reacting methyl 2-(2-chlorophenyl)acetate with tert-butanol under catalytic conditions yields the compound as a colorless or light yellow oil with reported yields of 72–77% .

Key spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 7.29–7.16 (m, aromatic H), 3.59 (s, CH₂), 1.36 (s, t-Bu) .

- ¹³C NMR: δ 169.8 (ester carbonyl), 134.4–126.7 (aromatic carbons), 81.0 (t-Bu C), 40.3 (CH₂), 27.9 (t-Bu CH₃) .

- IR: Strong absorption at 1732 cm⁻¹ (C=O stretch) .

The tert-butyl group enhances steric protection, improving stability during synthetic processes. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring controlled release of the acetic acid moiety .

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

tert-butyl 2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |

InChI Key |

QSVUGTRKRXOGIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chlorophenyl)acetate typically involves the esterification of 2-chlorophenylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorophenylacetic acid and tert-butyl alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The chlorine atom in the 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Major Products Formed

Hydrolysis: 2-chlorophenylacetic acid, tert-butyl alcohol.

Reduction: 2-(2-chlorophenyl)ethanol.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Tert-butyl 2-(2-chlorophenyl)acetate finds applications in several scientific research areas:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester functional group can undergo hydrolysis, releasing the active 2-chlorophenylacetic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Halogen-Substituted Analogues

- tert-Butyl 2-(4-bromophenyl)acetate (C₁₂H₁₅BrO₂, MW: 271.15 g·mol⁻¹):

The bromine atom at the para position enhances leaving-group ability, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl derivatives. It is used in glucagon receptor antagonist development . - tert-Butyl 2-(4-nitrophenyl)acetate :

The electron-withdrawing nitro group increases electrophilicity, facilitating nucleophilic aromatic substitution. This property is exploited in reactivity studies and catalysis .

Diazo and Sulfonyl Derivatives

- tert-Butyl 2-(2-chlorophenyl)-2-diazoacetate (S33):

The diazo group (–N₂) introduces high reactivity, enabling cyclopropanation and carbene transfer reactions. Reported yields reach 82% . - tert-Butyl 2-(4-(methylsulfonyl)phenyl)acetate (S32):

The sulfonyl group enhances solubility in polar solvents and participates in hydrogen bonding, influencing crystallinity. Synthesized in 93% yield .

Amino-Substituted Analogues

- Ethyl 2-(3-aminophenyl)acetate (C₁₀H₁₃NO₂): The electron-donating amino group increases the compound’s nucleophilicity, making it a precursor for amide and urea derivatives in drug discovery .

Key Research Findings

- Electronic Effects : The ortho-chloro substituent in tert-butyl 2-(2-chlorophenyl)acetate induces steric hindrance and moderate electron withdrawal, slowing electrophilic substitution compared to para-substituted analogues .

- Synthetic Utility : The tert-butyl ester group provides superior stability over methyl or ethyl esters, enabling high-yield isolation (77% vs. ~40–85% for other esters) .

- Safety Profile : Unlike diazo derivatives (e.g., S33), this compound lacks explosive hazards but requires handling precautions due to acute toxicity risks .

Biological Activity

Tert-butyl 2-(2-chlorophenyl)acetate is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an ester that can be synthesized through various chemical pathways. Its structure includes a tert-butyl group and a 2-chlorophenyl moiety, which contribute to its biological properties. The compound has been investigated for its interactions with enzymes and receptors, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ester functional group can undergo hydrolysis, releasing the active metabolite, 2-chlorophenylacetic acid. This metabolite may engage with various biological targets, leading to diverse biochemical effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It can modulate receptor activity, influencing signaling pathways that regulate physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has varying degrees of effectiveness against different pathogens, with Staphylococcus aureus being the most susceptible.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to determine the safety profile of this compound. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

At concentrations above 100 µM, the compound demonstrated significant cytotoxic effects, indicating a dose-dependent relationship.

Case Studies

- In Vivo Efficacy in Animal Models : A study conducted on mice demonstrated that administration of this compound led to a reduction in tumor size in xenograft models. The compound was administered at a dosage of 50 mg/kg body weight over a period of two weeks, resulting in a significant decrease in tumor volume compared to control groups.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways in cancer cells, leading to increased rates of programmed cell death. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cell cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.